

Maltopentaose Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltopentaose hydrate*

Cat. No.: *B055260*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **maltopentaose hydrate**, a maltooligosaccharide of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant biochemical pathways.

Core Chemical and Physical Data

Maltopentaose is an oligosaccharide composed of five glucose units linked by α -1,4 glycosidic bonds. It is commonly available in its hydrated form. The key quantitative data for both the hydrated and anhydrous forms are summarized below for easy reference.

Property	Maltopentaose Hydrate	Maltopentaose (Anhydrous)
CAS Number	123333-77-7 [1] [2] [3]	34620-76-3 [4]
Molecular Formula	C30H54O27 [1] [2]	C30H52O26 [4]
Molecular Weight	846.7 g/mol [1] [2] [3]	828.72 g/mol [4]
Form	White solid	White solid
Solubility	Water: 50 g/L	Not specified
Purity (typical)	≥95% (HPLC)	≥90%
Synonyms	Amylopentaose [4]	Amylopentaose

Biochemical Significance and Applications

Maltopentaose serves as a crucial substrate in the study of carbohydrate-active enzymes, particularly α -amylases. Its defined structure makes it an ideal model for investigating enzyme kinetics, substrate specificity, and the mechanisms of glycosidic bond cleavage. Furthermore, it is instrumental in the screening and characterization of α -amylase inhibitors, which are of therapeutic interest in the management of type 2 diabetes by controlling postprandial hyperglycemia.

Experimental Protocols

Detailed methodologies for key experiments involving maltopentaose are outlined below. These protocols are provided as a guide and may require optimization for specific experimental conditions.

Production of Maltopentaose from Starch

This protocol describes the enzymatic hydrolysis of starch to produce maltopentaose.

Materials:

- Soluble starch

- α -Amylase (e.g., from *Bacillus amyloliquefaciens*)
- Pullulanase (debranching enzyme)
- Sodium phosphate buffer (pH 6.9)
- 3,5-Dinitrosalicylic acid (DNSA) reagent for reducing sugar analysis
- HPLC system for product analysis

Procedure:

- Prepare a 1% (w/v) solution of soluble starch in sodium phosphate buffer.
- Heat the solution to boiling with constant stirring to gelatinize the starch, then cool to the optimal temperature for the enzymes (e.g., 50-70°C).
- Add α -amylase and pullulanase to the starch solution. The optimal enzyme concentration should be determined empirically.
- Incubate the reaction mixture for a defined period (e.g., 1-24 hours), with periodic sampling to monitor the progress of hydrolysis.
- Terminate the enzymatic reaction by boiling the mixture for 10 minutes.
- Analyze the hydrolysate for maltopentaose content using HPLC. The concentration of reducing sugars can be determined using the DNSA method.

HPLC Analysis of Maltopentaose

This protocol outlines the separation and quantification of maltopentaose from a mixture of maltooligosaccharides using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

- HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

- Amine-based or polymer-based columns suitable for carbohydrate analysis (e.g., Amino, HILIC).

Mobile Phase:

- A mixture of acetonitrile and water is commonly used. The exact ratio will depend on the column and the desired separation (e.g., 70:30 acetonitrile:water).

Procedure:

- Prepare standard solutions of glucose, maltose, maltotriose, maltotetraose, maltopentaose, and other relevant oligosaccharides in the mobile phase.
- Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 μ m syringe filter.
- Inject the standards and the sample onto the HPLC system.
- Elute the components isocratically at a constant flow rate (e.g., 1.0 mL/min) and column temperature.
- Identify and quantify maltopentaose in the sample by comparing the retention time and peak area to the corresponding standard.

α -Amylase Activity Assay using Maltopentaose

This protocol describes a method to determine the activity of α -amylase using maltopentaose as a substrate. The assay is based on a coupled enzymatic reaction where the products of maltopentaose hydrolysis are further converted, leading to a change in NADP⁺ concentration, which can be monitored spectrophotometrically.

Materials:

- Maltopentaose
- α -Amylase
- α -Glucosidase

- Glucose-6-phosphate dehydrogenase
- Hexokinase
- ATP
- NADP⁺
- Magnesium chloride
- Buffer solution (e.g., Tris-HCl or phosphate buffer)

Procedure:

- Prepare a reaction mixture containing the buffer, NADP⁺, ATP, magnesium chloride, hexokinase, and glucose-6-phosphate dehydrogenase.
- Add the α -glucosidase to the mixture.
- Add the maltopentaose substrate and incubate for a few minutes to establish a baseline.
- Initiate the reaction by adding the α -amylase solution.
- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
- The rate of change in absorbance is proportional to the α -amylase activity.

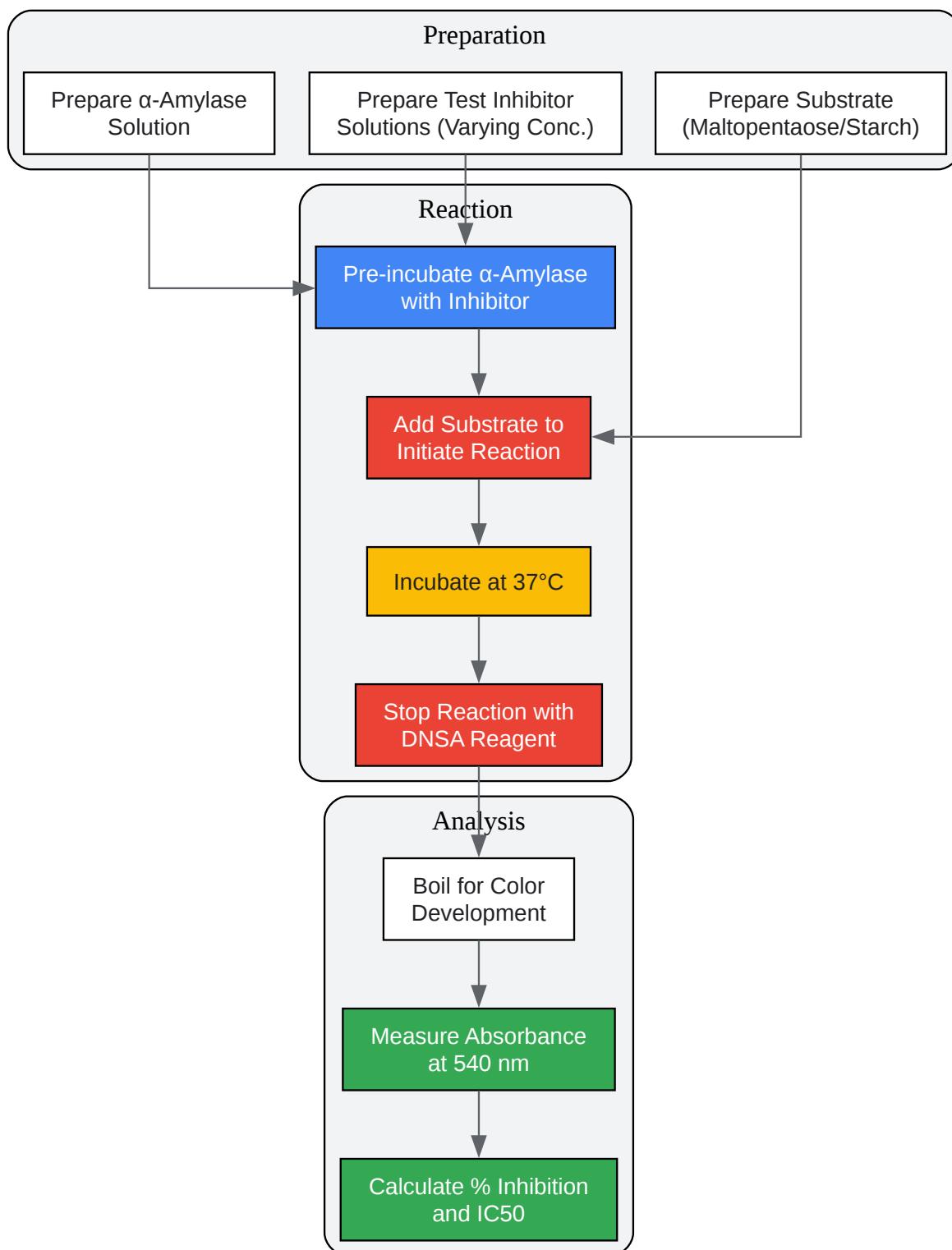
α -Amylase Inhibition Assay

This protocol is used to screen for and characterize inhibitors of α -amylase activity.

Materials:

- α -Amylase
- Maltopentaose or soluble starch as substrate
- Test inhibitor compound

- DNSA reagent
- Sodium phosphate buffer (pH 6.9)


Procedure:

- Prepare solutions of the α -amylase, substrate, and test inhibitor in the buffer.
- In a series of test tubes, add the α -amylase solution and different concentrations of the test inhibitor. A control tube should contain the enzyme and buffer without the inhibitor.
- Pre-incubate the enzyme-inhibitor mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the substrate solution to each tube.
- Incubate the reaction mixtures for a precise time (e.g., 10-20 minutes).
- Stop the reaction by adding the DNSA reagent.
- Boil the tubes for 5-10 minutes to allow for color development.
- After cooling, measure the absorbance at 540 nm.
- The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.[5][6]

Visualizing Biochemical Pathways and Experimental Workflows

To further elucidate the role of maltopentaose, the following diagrams, generated using Graphviz (DOT language), illustrate a key biochemical pathway and a standard experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of isocyclomaltopentaose from starch using isocyclomaltooligosaccharide glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Maltopentaose Hydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055260#maltopentaose-hydrate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com